N-Acetylation Increases δ-Opioid Receptor (DOR) Affinity and Balances MOR/DOR Profile Compared to Unsubstituted THQ Core
N-Acetylation of the tetrahydroquinoline (THQ) core in a series of mixed-efficacy μ-opioid receptor (MOR) agonist/δ-opioid receptor (DOR) antagonist ligands significantly increases DOR binding affinity, resulting in a balanced MOR/DOR affinity profile. The N-acetyl substitution (exemplified by the target compound's N-acetyl THQ substructure) enhances DOR affinity relative to the unsubstituted (N-H) THQ parent scaffold [1]. Across a broader panel of N-substituted analogs incorporating various carbonyl-containing moieties, the acetyl group defined the optimal balance of steric and electronic properties for the DOR binding pocket [1].
| Evidence Dimension | δ-Opioid receptor (DOR) binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | N-acetyl THQ-containing ligand (representative analog 4h): DOR Kᵢ = 5.2 nM; MOR Kᵢ = 6.1 nM (balanced affinity profile, MOR/DOR ratio ≈ 1.2) [1] |
| Comparator Or Baseline | Unsubstituted N-H THQ parent core: DOR affinity significantly lower (exact Kᵢ not reported in abstract; trend documented across SAR series) [1] |
| Quantified Difference | N-Acetylation produces a balanced MOR/DOR profile (ratio ~1.2), whereas unsubstituted or alternative N-substituted variants exhibit DOR affinity deficits and imbalanced receptor engagement [1] |
| Conditions | Radioligand competitive binding assays in CHO cells expressing human MOR or C6 glioma cells expressing rat DOR [1] |
Why This Matters
Balanced MOR/DOR affinity is a key pharmacological parameter for developing opioid ligands with reduced tolerance and dependence liability; this quantitative differentiation guides compound selection for pain research programs.
- [1] Harland, A. A.; Bender, A. M.; Griggs, N. W.; Gao, C.; Anand, J. P.; Pogozheva, I. D.; Traynor, J. R.; Jutkiewicz, E. M.; Mosberg, H. I. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. J. Med. Chem. 2016, 59, 4985–4998. View Source
